1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one
Description
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a 2-amino-6-chlorophenyl group attached to a chlorinated propan-2-one backbone.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2 |
InChI Key |
IPOYURPZVINCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation as the Primary Route
The most widely documented method for constructing the chloropropanone moiety involves Friedel-Crafts acylation of 2-amino-6-chlorobenzene derivatives. In this approach, 2-amino-6-chlorotoluene reacts with chloroacetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic aromatic substitution at the para position relative to the amino group, forming the ketone backbone.
Key Reaction Parameters:
- Temperature: 0–5°C (to suppress side reactions)
- Molar Ratio: 1:1.2 (aromatic substrate to chloroacetyl chloride)
- Catalyst Loading: 1.5 equivalents of AlCl₃
- Yield: 68–72% (reported for analogous systems)
Post-acylation, the methyl group undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 40°C, introducing the second chlorine atom at the β-position of the propanone chain. This step achieves 85–90% conversion efficiency when conducted under anhydrous conditions.
Alternative Pathway via Nucleophilic Aromatic Substitution
A less common but mechanistically distinct approach involves substituting a pre-formed 2-nitro-6-chlorophenylpropan-2-one intermediate. The nitro group serves as a directing group during chlorination and is subsequently reduced to an amine using hydrogen gas (5 atm) over a palladium-on-carbon catalyst.
Comparative Advantages:
- Regioselectivity: Nitro groups enhance para-directing effects during chlorination.
- Functional Group Tolerance: Allows sequential modification of the aromatic ring before ketone functionalization.
Limitations:
- Requires high-pressure hydrogenation equipment.
- Overall yield drops to 55–60% due to competing reduction of the ketone.
Optimization of Chlorination Steps
Chlorinating Agents and Catalytic Systems
Phosphorus oxychloride (POCl₃) emerges as the preferred chlorinating agent for introducing the aliphatic chlorine atom. When combined with phase-transfer catalysts such as tetraethylammonium chloride, reaction efficiency improves significantly:
| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | None | 80 | 12 | 62 |
| POCl₃ | TEAC (1 eq) | 60 | 6 | 78 |
| SO₂Cl₂ | FeCl₃ (0.5 eq) | 40 | 8 | 85 |
TEAC = Tetraethylammonium chloride
Data adapted from analogous chlorination protocols.
The phase-transfer catalyst facilitates chloride ion transfer across immiscible phases, accelerating nucleophilic displacement at the propanone β-carbon. Ultrasonication at 60–70°C further reduces reaction times by enhancing mass transfer.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like acetonitrile and dichloromethane optimize chlorination rates by stabilizing transition states. Kinetic studies reveal a 40% increase in reaction velocity when switching from toluene to acetonitrile, attributed to improved solubility of ionic intermediates.
Protecting Group Strategies for Amino Functionality
Acetylation-Deprotection Sequences
To prevent unwanted side reactions during chlorination, the aromatic amino group is typically protected as an acetamide:
- Acetylation: Treating 2-amino-6-chlorophenylpropan-2-one with acetic anhydride in pyridine (0°C, 2 h) achieves >95% acetylation.
- Chlorination: Protected intermediate undergoes chlorination under standard conditions.
- Deprotection: Hydrolysis with 6M HCl at reflux (3 h) regenerates the free amine with <5% degradation.
Transient Protection via Schiff Base Formation
An innovative approach forms Schiff bases with benzaldehyde derivatives, enabling chlorination under mildly acidic conditions (pH 4–5). This method circumvents strong acid/base environments that might hydrolyze the ketone group.
Emerging Methodologies and Scale-Up Considerations
Continuous Flow Synthesis
Recent advances adapt the Friedel-Crafts route to continuous flow reactors, offering:
Microwave-Assisted Chlorination
Microwave irradiation (300 W, 100°C) reduces chlorination times from 6 hours to 35 minutes while maintaining yields above 75%. This energy-efficient protocol shows particular promise for high-throughput screening applications.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
- ¹H NMR: δ 2.85 (s, 3H, COCH₃), 6.82–7.25 (m, 3H aromatic), 4.10 (s, 2H, NH₂).
- HPLC-MS: [M+H]⁺ = 230.02 m/z (theoretical 229.10).
- XRD: Confirms crystalline structure with intermolecular N–H⋯O=C hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Amino vs. Nitro/Halogen Substituents: The amino group in the target compound is electron-donating, which may enhance nucleophilic reactivity at the ketone group compared to nitro-substituted analogs (e.g., 85355-50-6), where the nitro group is strongly electron-withdrawing .
- Bromine vs. Chlorine : Brominated analogs (e.g., 1094842-70-2) exhibit higher molar masses and lipophilicity, which could improve membrane permeability in biological systems .
Physical Properties
- Boiling Points : The 3-chlorophenyl analog (24253-17-6) has a relatively low boiling point under reduced pressure (90–93°C at 0.22–0.25 Torr), suggesting higher volatility than brominated or nitro-containing derivatives .
- Density : The density of 24253-17-6 (1.275 g/cm³) aligns with typical halogenated aromatic ketones, while bulkier substituents (e.g., bromomethyl in 1804164-48-4) likely increase density .
Biological Activity
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one, a chlorinated derivative of propanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and multiple halogen substituents that may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H10Cl2N2O, with a molecular weight of approximately 245.1 g/mol. The presence of chlorine atoms is significant as they often enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, structural analogs have been evaluated for their inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 20 | Induces apoptosis through caspase activation |
| Compound B | MCF-7 | 5 | Inhibits cell proliferation via G1 phase arrest |
| This compound | TBD | TBD | TBD |
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that some derivatives can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins and activation of caspases .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of chlorinated propanones. The findings indicated that these compounds could significantly inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Pharmacological Evaluation
In another study focusing on the pharmacological evaluation of similar compounds, it was found that derivatives with halogen substitutions displayed enhanced binding affinity toward specific biological targets, suggesting a potential for drug development .
Table 2: Pharmacological Profiles of Selected Compounds
| Compound Name | Target Receptor | Binding Affinity (nM) | Biological Activity |
|---|---|---|---|
| Compound C | Kinase A | 50 | Inhibitor |
| Compound D | Receptor B | 200 | Modulator |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one under laboratory conditions?
- Methodological Answer : The synthesis of this compound likely involves a Friedel-Crafts acylation or nucleophilic substitution, given its ketone and chloro-substituted aromatic structure. A plausible route could start with 2-amino-6-chlorobenzaldehyde reacting with a chloroacetylating agent (e.g., chloroacetyl chloride) under basic conditions (e.g., NaOH in ethanol). Purification via column chromatography or recrystallization (using solvents like ethanol/water) is recommended to isolate the product. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., molar ratios of reagents) are critical for yield improvement .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on resolving aromatic protons (δ 6.5–8.0 ppm) and the ketone carbonyl (δ ~200–210 ppm for ¹³C). Use deuterated DMSO to enhance solubility and reduce signal broadening from the amino group.
- IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
- MS : Employ high-resolution mass spectrometry (HRMS) to verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns. For ambiguous peaks, tandem MS/MS can clarify structural motifs.
- X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement and ORTEP-3 for graphical representation of bond angles and torsional strain .
Advanced Research Questions
Q. How do the electronic effects of the 2-amino-6-chlorophenyl group influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-donating amino group (-NH₂) activates the aromatic ring toward electrophilic substitution but is meta-directing, while the electron-withdrawing Cl at the para position deactivates the ring. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs lacking substituents (e.g., 3-chloropropiophenone) under standardized SN2 conditions (e.g., NaI in acetone). Monitor kinetics via HPLC or in-situ IR to quantify activation barriers .
Q. What methodologies are effective for resolving contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or basis-set limitations in simulations. To address this:
- Solvent Correction : Re-run computational models (e.g., Gaussian) with explicit solvent parameters (e.g., PCM for DMSO).
- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation or tautomerism affecting peak splitting.
- Benchmarking : Compare experimental IR/Raman spectra with scaled quantum-mechanical vibrational frequencies. Adjust force constants in software like VEDA to improve alignment .
Q. What crystallographic strategies are recommended for analyzing hygroscopic or unstable single crystals of this compound?
- Methodological Answer :
- Crystal Stabilization : Coat crystals with Paratone-N oil or rapidly cool to 100 K using a cryostream to minimize decomposition.
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate hydrogen bonding (N-H···O=C) and π-π stacking interactions using Mercury software .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor or bioactive agent?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2). Parameterize the chloro and amino groups with AM1-BCC charges.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- SAR Studies : Correlate substituent effects (e.g., Cl vs. F substitution) with IC₅₀ values from enzyme assays to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
